Lodoxamide ethyl

Vue d'ensemble

Description

Lodoxamide éthyl: est un composé pharmaceutique principalement utilisé comme anti-allergique. Il est connu pour son rôle de stabilisateur des mastocytes, ce qui contribue au traitement des troubles oculaires tels que la kératoconjonctivite vernale, la conjonctivite vernale et la kératite vernale . Ce composé est commercialisé sous le nom de marque Alomide .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le lodoxamide éthyl peut être synthétisé par réaction d'arylamines avec des esters dans des conditions douces en utilisant un couple chlorure d'aluminium et triéthylamine . Cette méthode permet une préparation efficace et sélective d'amides à partir d'arylamines et d'esters.

Méthodes de production industrielle: La production industrielle du lodoxamide éthyl implique la synthèse à grande échelle du composé en utilisant les mêmes conditions de réaction que celles mentionnées ci-dessus. Le procédé est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions: Le lodoxamide éthyl subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène du composé.

Réduction: Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène du composé.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants:

Oxydation: Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Les réactifs courants comprennent l'hydrure de lithium aluminium et le borohydrure de sodium.

Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles.

Produits majeurs: Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Le lodoxamide éthyl a une large gamme d'applications de recherche scientifique, notamment:

Mécanisme d'action

Le mécanisme d'action précis du lodoxamide éthyl n'est pas entièrement compris. On pense qu'il empêche l'influx de calcium dans les mastocytes lors de la stimulation antigénique, stabilisant ainsi la membrane cellulaire et inhibant la libération de médiateurs inflammatoires . Cette action contribue à réduire les symptômes des réactions allergiques et de l'inflammation .

Applications De Recherche Scientifique

Lodoxamide ethyl has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the mechanisms of mast cell stabilization and allergic reactions.

Biology: It is used in research on the role of mast cells in various biological processes and diseases.

Industry: It is used in the formulation of anti-allergic eye drops and other pharmaceutical products.

Mécanisme D'action

The precise mechanism of action of lodoxamide ethyl is not fully understood. it is believed to prevent calcium influx into mast cells upon antigen stimulation, thereby stabilizing the cell membrane and inhibiting the release of inflammatory mediators . This action helps to reduce the symptoms of allergic reactions and inflammation .

Comparaison Avec Des Composés Similaires

Le lodoxamide éthyl est similaire à d'autres stabilisateurs des mastocytes tels que l'acide cromoglicique, le nedocromil et le pemirolast . Il est unique en sa haute puissance et son efficacité dans la stabilisation des mastocytes et la prévention des réactions allergiques .

Composés similaires:

- Acide cromoglicique

- Nedocromil

- Pemirolast

- Amlexanox

- Bufrolin

Le lodoxamide éthyl se distingue par sa capacité à inhiber le flux de calcium dans les mastocytes, ce qui en fait un agent anti-allergique très efficace .

Activité Biologique

Lodoxamide ethyl is a synthetic compound classified as a mast cell stabilizer, primarily used in the treatment of allergic conditions. Its biological activity is characterized by its ability to inhibit mediator release from mast cells and modulate allergic responses. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, clinical studies, and data tables.

This compound functions similarly to other mast cell stabilizers such as cromolyn sodium. It exerts its effects by inhibiting the influx of calcium ions into mast cells, which is critical for the release of histamine and other inflammatory mediators. This action helps prevent the onset of allergic reactions, including bronchoconstriction and inflammation associated with allergic conjunctivitis and other allergic conditions .

Allergic Conjunctivitis

A notable study evaluated the efficacy of this compound in treating seasonal allergic conjunctivitis. In a double-blind, randomized controlled trial involving 30 patients, lodoxamide tromethamine (0.1% eye drops) was administered three times daily for four weeks. Results indicated significant clinical improvement in the lodoxamide group compared to placebo, with a marked reduction in inflammatory cells, particularly eosinophils .

Table 1: Clinical Outcomes of Lodoxamide Treatment in Allergic Conjunctivitis

| Parameter | Lodoxamide Group | Placebo Group | p-value |

|---|---|---|---|

| Improvement in Symptoms (%) | 80% | 20% | <0.01 |

| Reduction in Eosinophils (%) | 70% | 10% | <0.01 |

Effects on Allergy Skin Tests

In another study focused on allergy skin tests, this compound was administered to ten adult subjects allergic to ragweed. The study aimed to assess its impact on immediate wheal-and-flare responses and late-phase reactions. However, no statistically significant differences were observed between lodoxamide and placebo in suppressing these responses .

Bronchial Reactivity

Research has demonstrated that this compound effectively prevents antigen-induced bronchoconstriction in animal models. In studies involving rats, the compound was shown to block passive cutaneous anaphylaxis (PCA) and reduce bronchial reactivity by inhibiting mediator release from mast cells .

Table 2: Effects of this compound on Bronchial Reactivity

| Treatment Group | Bronchoconstriction Inhibition (%) | p-value |

|---|---|---|

| This compound (1 mg) | 75% | <0.05 |

| Placebo | 10% | - |

Safety and Tolerability

This compound has been reported to have a favorable safety profile. In clinical trials, no serious side effects were noted, making it a viable option for long-term management of allergic conditions .

Summary of Research Findings

The biological activity of this compound highlights its role as an effective mast cell stabilizer with significant anti-allergic properties. Its mechanism involves calcium influx inhibition in mast cells, leading to reduced mediator release and subsequent alleviation of allergy symptoms.

Key Findings:

- Efficacy in Allergic Conjunctivitis : Significant improvement observed with reduced eosinophils.

- Limited Impact on Skin Tests : No significant differences noted compared to placebo.

- Bronchial Reactivity : Effective in preventing antigen-induced bronchoconstriction in animal studies.

- Safety Profile : Generally well-tolerated with minimal side effects reported.

Propriétés

IUPAC Name |

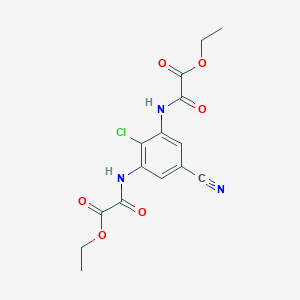

ethyl 2-[2-chloro-5-cyano-3-[(2-ethoxy-2-oxoacetyl)amino]anilino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O6/c1-3-24-14(22)12(20)18-9-5-8(7-17)6-10(11(9)16)19-13(21)15(23)25-4-2/h5-6H,3-4H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTAPIYHWPPFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC(=C1Cl)NC(=O)C(=O)OCC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202137 | |

| Record name | Lodoxamide ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-13-6 | |

| Record name | Acetic acid, 2,2′-[(2-chloro-5-cyano-1,3-phenylene)diimino]bis[2-oxo-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53882-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lodoxamide ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodoxamide ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODOXAMIDE ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQY1B8145B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.